molecular formula C17H18N2O5S B2930655 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396798-51-8

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2930655
CAS No.: 1396798-51-8
M. Wt: 362.4
InChI Key: TVKQTEFWPDGXEC-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a benzodioxole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Hydroxypropyl Group: The benzodioxole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.

    Formation of the Thiophene Intermediate: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur.

    Coupling of Intermediates: The benzodioxole and thiophene intermediates are coupled using a diamide linkage, typically through the reaction of the hydroxypropyl-benzodioxole with a thiophene-containing amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the amide linkages, potentially converting them to amines.

    Substitution: The benzodioxole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It may be used as a probe or tool compound in studies of enzyme function or cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and thiophene rings could play a role in these interactions by providing sites for hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to the combination of the benzodioxole and thiophene rings, which provide a distinct set of electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-17(22,11-4-5-13-14(7-11)24-10-23-13)9-19-16(21)15(20)18-8-12-3-2-6-25-12/h2-7,22H,8-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQTEFWPDGXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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